molecular formula C12H18FNO B13339821 1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol

1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol

Cat. No.: B13339821
M. Wt: 211.28 g/mol
InChI Key: HFWYIWLTACXHLU-UHFFFAOYSA-N
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Description

1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol is an organic compound with a complex structure It is characterized by the presence of a fluoro-substituted benzyl group attached to an amino group, which is further connected to a methylpropanol backbone

Preparation Methods

The synthesis of 1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methylbenzylamine.

    Reaction with Epoxide: The benzylamine reacts with an epoxide, such as 2-methyl-2-propanol, under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluoro group can be replaced by other nucleophiles like hydroxide or alkoxide ions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol can be compared with similar compounds such as:

    4-Fluoro-3-methylbenzylamine: A precursor in the synthesis of the target compound, differing mainly in the absence of the methylpropanol group.

    2-((4-Fluoro-3-methylbenzyl)amino)butan-1-ol: A structurally similar compound with a butanol backbone instead of propanol.

    1-{[(4-Fluoro-3-methylbenzyl)amino]methyl}-N,N,3-trimethylcyclohexanamine: Another related compound with a cyclohexanamine structure.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

1-[(4-fluoro-3-methylphenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H18FNO/c1-9-6-10(4-5-11(9)13)7-14-8-12(2,3)15/h4-6,14-15H,7-8H2,1-3H3

InChI Key

HFWYIWLTACXHLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(C)(C)O)F

Origin of Product

United States

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